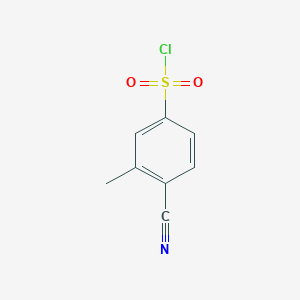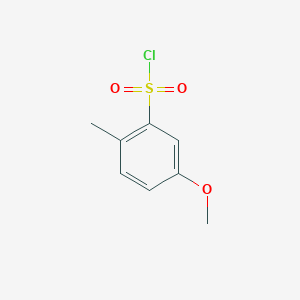
Potassium 3-(3-methylpiperidin-1-YL)prop-1-EN-2-yltrifluoroborate
概要
説明
This compound is known for its unique molecular structure, which includes a trifluoroborate group, making it a valuable reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(3-methylpiperidin-1-YL)prop-1-EN-2-yltrifluoroborate typically involves the reaction of 3-(3-methylpiperidin-1-yl)prop-1-en-2-ylboronic acid with potassium trifluoroborate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
化学反応の分析
Types of Reactions
Potassium 3-(3-methylpiperidin-1-YL)prop-1-EN-2-yltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures, and in solvents like THF or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of substituted boron compounds.
科学的研究の応用
Potassium 3-(3-methylpiperidin-1-YL)prop-1-EN-2-yltrifluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Potassium 3-(3-methylpiperidin-1-YL)prop-1-EN-2-yltrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to interact with a wide range of molecular targets and pathways. The exact molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors involved in key cellular processes.
類似化合物との比較
Potassium 3-(3-methylpiperidin-1-YL)prop-1-EN-2-yltrifluoroborate can be compared with other boron-containing compounds, such as:
Potassium trifluoroborate: A simpler boron compound with similar reactivity but lacking the piperidine moiety.
Boronic acids: Compounds with a boron-oxygen bond that are widely used in organic synthesis but have different reactivity profiles.
Borate esters: These compounds have similar applications in organic synthesis but differ in their stability and reactivity.
The uniqueness of this compound lies in its combination of the trifluoroborate group with the piperidine moiety, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
potassium;trifluoro-[3-(3-methylpiperidin-1-yl)prop-1-en-2-yl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BF3N.K/c1-8-4-3-5-14(6-8)7-9(2)10(11,12)13;/h8H,2-7H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOJJEDDZDHEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)CN1CCCC(C1)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Methylthieno[3,2-d]pyrimidine](/img/structure/B1455585.png)



![4-Methyl-5-azaspiro[2.4]heptane](/img/structure/B1455591.png)

![1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B1455595.png)


